5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide
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Overview
Description
5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide is a synthetic organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of an ethoxy-substituted hydrazine with a carbonyl compound, followed by cyclization with a sulfur source.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide
- 5-Ethyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide
- 5-Propoxy-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide
Uniqueness
5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide is unique due to its specific ethoxy and N-methyl substitutions, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
CAS No. |
61515-86-4 |
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Molecular Formula |
C6H9N3O3S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
5-ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O3S/c1-3-12-6-8-5(11)9(13-6)4(10)7-2/h3H2,1-2H3,(H,7,10) |
InChI Key |
IXQXQYIYVHUBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(S1)C(=O)NC |
Origin of Product |
United States |
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